Cas no 2138148-97-5 (1-Pentene, 2,5-dichloro-4-methyl-)

1-Pentene, 2,5-dichloro-4-methyl- structure
2138148-97-5 structure
商品名:1-Pentene, 2,5-dichloro-4-methyl-
CAS番号:2138148-97-5
MF:C6H10Cl2
メガワット:153.049600124359
CID:5289207

1-Pentene, 2,5-dichloro-4-methyl- 化学的及び物理的性質

名前と識別子

    • 1-Pentene, 2,5-dichloro-4-methyl-
    • インチ: 1S/C6H10Cl2/c1-5(4-7)3-6(2)8/h5H,2-4H2,1H3
    • InChIKey: MVBOOYNBNDRUMW-UHFFFAOYSA-N
    • ほほえんだ: C=C(Cl)CC(C)CCl

1-Pentene, 2,5-dichloro-4-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-674199-5.0g
2,5-dichloro-4-methylpent-1-ene
2138148-97-5 95.0%
5.0g
$2858.0 2025-03-13
Enamine
EN300-674199-10.0g
2,5-dichloro-4-methylpent-1-ene
2138148-97-5 95.0%
10.0g
$4236.0 2025-03-13
Enamine
EN300-674199-0.05g
2,5-dichloro-4-methylpent-1-ene
2138148-97-5 95.0%
0.05g
$827.0 2025-03-13
Enamine
EN300-674199-0.5g
2,5-dichloro-4-methylpent-1-ene
2138148-97-5 95.0%
0.5g
$946.0 2025-03-13
Enamine
EN300-674199-0.25g
2,5-dichloro-4-methylpent-1-ene
2138148-97-5 95.0%
0.25g
$906.0 2025-03-13
Enamine
EN300-674199-2.5g
2,5-dichloro-4-methylpent-1-ene
2138148-97-5 95.0%
2.5g
$1931.0 2025-03-13
Enamine
EN300-674199-0.1g
2,5-dichloro-4-methylpent-1-ene
2138148-97-5 95.0%
0.1g
$867.0 2025-03-13
Enamine
EN300-674199-1.0g
2,5-dichloro-4-methylpent-1-ene
2138148-97-5 95.0%
1.0g
$986.0 2025-03-13

1-Pentene, 2,5-dichloro-4-methyl- 関連文献

1-Pentene, 2,5-dichloro-4-methyl-に関する追加情報

Chemical Profile of 1-Pentene, 2,5-dichloro-4-methyl- (CAS No. 2138148-97-5)

1-Pentene, 2,5-dichloro-4-methyl- (CAS No. 2138148-97-5) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound belongs to the class of alkenes, characterized by the presence of at least one carbon-carbon double bond, and it is further modified by chloro and methyl substituents, which contribute to its distinct reactivity and utility in synthetic chemistry.

The molecular structure of 1-Pentene, 2,5-dichloro-4-methyl- consists of a pentene backbone with chloro groups at the 2nd and 5th carbon positions and a methyl group at the 4th carbon position. This specific arrangement imparts a high degree of functional diversity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of electron-withdrawing chloro groups enhances the electrophilicity of the double bond, facilitating various addition reactions that are crucial in organic synthesis.

In recent years, there has been growing interest in leveraging such structural motifs for the development of novel pharmaceuticals and agrochemicals. The compound’s ability to undergo selective reactions allows for the introduction of additional functional groups, enabling the construction of intricate molecular frameworks. This property is particularly relevant in drug discovery, where modular synthesis approaches are increasingly employed to generate libraries of compounds for biological screening.

One of the most compelling aspects of 1-Pentene, 2,5-dichloro-4-methyl- is its potential as a building block for biologically active molecules. Researchers have explored its utility in synthesizing derivatives that exhibit pharmacological activity. For instance, modifications at the double bond or the substituent positions can lead to compounds with antimicrobial, anti-inflammatory, or even anticancer properties. The dichloro functionality provides a handle for further chemical manipulation via nucleophilic substitution or metal-catalyzed cross-coupling reactions, which are pivotal in modern drug design.

The compound’s reactivity also makes it a candidate for industrial applications beyond pharmaceuticals. In polymer chemistry, for example, it can serve as a monomer or intermediate in the synthesis of specialty polymers with tailored properties. The chlorine atoms can participate in polymerization reactions or act as stabilizers during processing, contributing to enhanced material performance. Additionally, its role in fine chemical synthesis cannot be overstated, as it facilitates the production of high-value chemicals used in fragrances, dyes, and other specialty products.

Recent advancements in synthetic methodologies have further expanded the applications of 1-Pentene, 2,5-dichloro-4-methyl-. Transition-metal-catalyzed reactions, such as palladium-catalyzed coupling reactions or copper-mediated oxidation processes, have opened new avenues for functionalizing this molecule. These techniques allow for precise control over reaction outcomes, enabling chemists to access previously unattainable derivatives with high efficiency and selectivity. Such innovations are driving the development of more sophisticated synthetic routes that align with green chemistry principles.

The pharmaceutical industry has been particularly keen on exploring derivatives of 1-Pentene, 2,5-dichloro-4-methyl- due to its versatility as a scaffold. Computational modeling and high-throughput screening have been employed to identify promising lead compounds derived from this core structure. The dichloro substituents provide multiple sites for interaction with biological targets, enhancing binding affinity and therapeutic efficacy. Furthermore, the compound’s stability under various conditions makes it suitable for formulation into drug products with extended shelf life.

In agrochemical research,1-Pentene, 2,5-dichloro,4-methyl- has shown promise as an intermediate in synthesizing novel pesticides and herbicides. Its structural features allow for interactions with biological receptors in pests or weeds while maintaining environmental safety profiles. The ability to fine-tune its properties through structural modifications ensures that agrochemicals derived from this compound can be tailored to specific agricultural needs without undue ecological impact.

The synthesis and handling of 1-Pentene, 2,5-dichloro,4-methyl- require careful consideration due to its reactivity and potential interactions with other chemicals. Standard laboratory practices must be followed to ensure safety and reproducibility in experimental outcomes. Advances in process optimization have enabled more efficient production methods while minimizing waste generation—a critical consideration given global efforts toward sustainable chemistry.

The future prospects for 1-Pentene, 2,5-dichloro,4-methyl- are bright as research continues to uncover new applications and synthetic strategies. Collaborative efforts between academia and industry will be essential in translating laboratory discoveries into commercial realities that benefit society across multiple sectors—from healthcare to agriculture—and without compromising safety or sustainability standards.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd